1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is an organic compound that features a tetrahydroquinoline core substituted with a nitrobenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves a multi-step process. One common method includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the nitrobenzyl intermediate.
Cyclization: Formation of the tetrahydroquinoline ring structure.
These reactions often require specific conditions such as the use of strong acids (e.g., sulfuric acid) for nitration and sulfonylation, and catalysts for cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions at the benzyl position.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Often requires strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include quinoline derivatives, amine-substituted tetrahydroquinolines, and various substituted benzyl derivatives.
Scientific Research Applications
1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene: Similar structure but lacks the tetrahydroquinoline ring.
4-Nitrobenzylsulfonamide: Contains the nitrobenzylsulfonyl group but with different core structures.
Uniqueness
1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its combination of a tetrahydroquinoline core with a nitrobenzylsulfonyl group, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H16N2O4S/c19-18(20)15-9-7-13(8-10-15)12-23(21,22)17-11-3-5-14-4-1-2-6-16(14)17/h1-2,4,6-10H,3,5,11-12H2 |
InChI Key |
WXNSDBJBAGHZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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